molecular formula C9H11N7S2 B14739076 2,2'-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) CAS No. 5445-16-9

2,2'-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid)

Cat. No.: B14739076
CAS No.: 5445-16-9
M. Wt: 281.4 g/mol
InChI Key: OJRZZSNLXKMWAP-UHFFFAOYSA-N
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Description

2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) is a chemical compound with the molecular formula C₉H₁₁N₇S₂ and a molecular weight of 281.365 g/mol . This compound is known for its complex structure, which includes a pyridine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) typically involves the reaction of pyridine-2,6-dicarbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of hydrazine derivatives.

Scientific Research Applications

2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazine and thioic acid groups may interact with biological molecules, leading to potential therapeutic effects.

Properties

CAS No.

5445-16-9

Molecular Formula

C9H11N7S2

Molecular Weight

281.4 g/mol

IUPAC Name

[[6-[(carbamothioylhydrazinylidene)methyl]pyridin-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C9H11N7S2/c10-8(17)15-12-4-6-2-1-3-7(14-6)5-13-16-9(11)18/h1-5H,(H3,10,15,17)(H3,11,16,18)

InChI Key

OJRZZSNLXKMWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=NNC(=S)N)C=NNC(=S)N

Origin of Product

United States

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